molecular formula C6H11Cl B8640889 1-Chloro-1-methylcyclopentane CAS No. 6196-85-6

1-Chloro-1-methylcyclopentane

Cat. No.: B8640889
CAS No.: 6196-85-6
M. Wt: 118.60 g/mol
InChI Key: XDULUGNXCNQBNS-UHFFFAOYSA-N
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Description

1-Chloro-1-methylcyclopentane (CAS: 6196-85-6) is a chlorinated cycloalkane with the molecular formula C₆H₁₁Cl and a molecular weight of 118.60 g/mol . Key physical properties include:

  • Density: 0.98 g/cm³
  • Boiling Point: 132.9°C at 760 mmHg
  • Flash Point: 20.2°C
  • Vaporization Enthalpy (ΔHvap): 39.7 ± 0.1 kJ/mol at 297 K

This compound is widely used in organic synthesis as a precursor for quaternary carbon centers and functionalized molecules, particularly in pharmaceuticals and agrochemicals . Its solvent properties and role as a monomer in polymer synthesis (e.g., enhancing mechanical strength) further highlight its versatility .

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : 118.6 g/mol
  • Appearance : Pale yellow liquid
  • Purity : 95%
  • Solubility : Soluble in most organic solvents such as pentane, chloroform, and dichloromethane

Applications in Organic Synthesis

1-Chloro-1-methylcyclopentane serves as a versatile building block in organic synthesis. It is particularly useful for creating complex molecules through various reactions, including:

  • Formation of Quaternary Centers : Recent studies highlight its role in the Al(III)-promoted formation of all-carbon quaternary centers from aliphatic tertiary chlorides and alkynyl silanes. This reaction is significant for synthesizing complex organic compounds that are essential in pharmaceuticals and agrochemicals .
  • Synthesis of Functionalized Compounds : The compound can be used to generate functionalized cyclopentanes, which are valuable intermediates in the production of biologically active molecules. Its reactivity allows for modifications that can lead to a variety of derivatives suitable for further chemical transformations.

Applications in Materials Science

In materials science, this compound is being explored for its potential in developing new materials with desirable properties:

  • Polymer Synthesis : The compound is investigated as a monomer or co-monomer in polymerization processes. Its unique structure may contribute to the development of polymers with enhanced mechanical properties or specific functionalities tailored for applications in coatings, adhesives, and composites .
  • Cleaning Agents : Due to its solvent properties, it is also considered for use as a cleaning agent and an intermediate in the production of other chemicals. Its effectiveness in dissolving various organic compounds makes it suitable for industrial cleaning applications .

Case Study 1: Formation of Quaternary Centers

A detailed study published in the Journal of Organic Chemistry examined the use of this compound in forming quaternary carbon centers. The researchers demonstrated that this compound could facilitate the synthesis of complex organic structures that are pivotal in drug development .

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer matrices showed promising results regarding the thermal stability and mechanical strength of the resulting materials. The findings suggest that this compound could enhance the performance characteristics of polymers used in high-stress applications .

Table 1: Comparison of Reaction Conditions

Reaction TypeCatalystTemperature (°C)Yield (%)
Formation of Quaternary CentersAl(III)2585
PolymerizationNoneVaries75

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1-chloro-1-methylcyclopentane, and how do they inform experimental design?

The enthalpy of vaporization (ΔvapH) and heat capacity (Cp) are critical for designing storage and reaction conditions. Reported ΔvapH values include 39.7 ± 0.1 kJ/mol at 297 K (calorimetry) and 42.1 ± 0.1 kJ/mol at 251–263 K (static method) . Heat capacity data is tabulated across temperature ranges in experimental studies . These properties highlight its volatility, necessitating sealed systems for high-temperature reactions.

Q. Which spectroscopic methods are recommended for structural confirmation of this compound?

While direct evidence is limited, standard organochlorine characterization applies:

  • ¹H/¹³C NMR : Identify methyl (δ ~1.5–1.8 ppm) and cyclopentane ring protons (δ ~1.4–2.2 ppm).
  • IR Spectroscopy : C-Cl stretching (~550–750 cm⁻¹) and C-H bending in the cyclopentane ring.
  • Mass Spectrometry : Molecular ion peak at m/z 120.6 (C₆H₁₁Cl) with fragmentation patterns confirming the chloroalkane structure.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported vaporization enthalpies for this compound?

Discrepancies (e.g., 39.7 vs. 42.1 kJ/mol) arise from experimental conditions:

  • Purity : Impurities (e.g., residual solvents) alter measurements. Use chromatography (GC/HPLC) for sample validation .
  • Temperature Range : ΔvapH varies with temperature; compare isothermal vs. dynamic calorimetry methods .
  • Instrument Calibration : Standardize against reference compounds (e.g., n-alkanes) to minimize systematic errors .

Q. What strategies mitigate thermal degradation during prolonged reactions involving this compound?

  • Temperature Control : Maintain reactions below 263 K (where ΔvapH = 42.1 kJ/mol) to reduce volatility .
  • Inert Atmospheres : Use nitrogen/argon to prevent oxidative side reactions.
  • Stabilizers : Add radical inhibitors (e.g., BHT) to suppress decomposition pathways common in chlorinated alkanes .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution (SN) reactions?

  • DFT Calculations : Optimize transition states for SN2 mechanisms (e.g., backside attack at the chlorine-bearing carbon).
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .
  • Steric Hindrance : The methyl group adjacent to Cl reduces SN2 feasibility, favoring elimination (E2) under basic conditions .

Q. Methodological Notes

  • Literature Search : Use validated chemical terms (e.g., CAS 6196-85-6) and synonyms from EPA ChemView and ECHA databases to ensure comprehensive retrieval .
  • Safety Protocols : Follow guidelines for chlorinated hydrocarbons: use fume hoods, avoid skin contact, and store in flame-proof cabinets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Thermodynamic Properties

The table below compares 1-chloro-1-methylcyclopentane with structurally related chlorinated cycloalkanes and aliphatic compounds:

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) ΔHvap (kJ/mol) Key Applications
This compound C₆H₁₁Cl 132.9 0.98 39.7 Organic synthesis, polymer science
1-Chloro-1-methylcyclohexane C₇H₁₃Cl ~145 (estimated) 0.95 (est.) ~40 (est.) Similar to cyclopentane analog
Diethylacetyl chloride C₆H₁₁ClO 273–412 N/A 39.4 Acylating agent, chemical synthesis
1-Methylcyclopentanol C₆H₁₂O 168–170 0.92 42.9 Solvent, intermediate in synthesis

Key Observations :

  • Boiling Points : this compound has a lower boiling point than its cyclohexane counterpart, likely due to reduced ring strain in the cyclohexane system .
  • Vaporization Enthalpies: The ΔHvap of this compound (39.7 kJ/mol) is comparable to diethylacetyl chloride (39.4 kJ/mol) but lower than 1-methylcyclopentanol (42.9 kJ/mol), reflecting differences in hydrogen bonding and molecular polarity .

A. Nucleophilic Substitution

This compound undergoes monomolecular heterolysis, with reaction rates influenced by solvent polarity. For example, solvolysis in aqueous NaOH yields 1-methylcyclopentanol, while deuterotributylstannane produces deuterated derivatives with 70% efficiency . By-products like deuterobutane (3.5%) arise from carbon-tin bond cleavage .

In contrast, 1-chloro-1-methylcyclohexane shows slower heterolysis due to steric hindrance from the larger cyclohexane ring, as observed in ion-exchange experiments .

B. Addition Reactions

The synthesis of this compound via HCl addition to 1-methylcyclopentene follows Markovnikov’s rule, with H adding to the less substituted carbon . This contrasts with aliphatic alkenes (e.g., propene), where steric effects dominate regioselectivity .

Thermodynamic Stability and Computational Modeling

Studies using group-contribution methods and quantum calculations reveal:

  • Heat Capacity (Cp) : Experimental Cp values for the liquid phase are consistent with predictions for chlorinated cycloalkanes .
  • Strain Energy : Cyclopentane derivatives exhibit higher strain than cyclohexanes, impacting thermal stability and reaction pathways .

Preparation Methods

Thermal Conversion and Isomerization of Cyclohexanol/Cyclohexene

The industrial synthesis of 1-chloro-1-methylcyclopentane begins with the preparation of its precursor, 1-methylcyclopentene, via thermal isomerization of cyclohexanol or cyclohexene. This two-stage process, detailed in patents WO2012055754A2 and US20120101306A1 , involves high-temperature catalysis and phase separation to isolate intermediates.

Stage 1: Cyclohexanol Dehydration and Isomerization

Cyclohexanol undergoes dehydration at 250–500°C over silica-based catalysts, producing cyclohexene as an intermediate . Subsequent isomerization at 400–450°C rearranges cyclohexene into a mixture of 1-methylcyclopentene (76°C boiling point) and its double-bond isomers, 3-methylcyclopentene and 4-methylcyclopentene (65–66°C boiling point). Key parameters include:

ParameterOptimal RangeCatalystResidence TimeYield (%)
Temperature400–450°CSilica, ion exchangers5–15 seconds97.5
Pressure1–5 barAmberlyst-type resins--
FeedstockCyclohexanol/cyclohexene---

The reaction proceeds in a continuous flow reactor, with nitrogen as a carrier gas. Post-reaction quenching using toluene separates the organic phase (containing 1-methylcyclopentene) from the aqueous phase, which is discarded . Unreacted cyclohexene and isomers are recycled into the reactor, minimizing waste .

Hydrohalogenation of 1-Methylcyclopentene

The second stage involves the addition of hydrogen chloride (HCl) to 1-methylcyclopentene, following Markovnikov’s rule to yield this compound as the major product. This exothermic reaction (ΔrH° = -54.1 ± 1.6 kJ/mol ) proceeds via a two-step carbocation mechanism .

Reaction Mechanism and Conditions

  • Protonation : The alkene’s π bond attacks HCl, forming a tertiary carbocation at the more substituted carbon.

  • Nucleophilic Attack : Chloride ion (Cl⁻) bonds to the carbocation, generating the final product.

The reaction is conducted in the presence of polar solvents like isopropanol at 85°C, enhancing proton mobility and stabilizing intermediates. Catalysts such as Amberlyst ion-exchange resins accelerate the process, achieving near-complete conversion .

ConditionSpecificationRole
Temperature85°COptimizes kinetics and equilibrium
SolventIsopropanol/waterStabilizes carbocation
CatalystAmberlyst resinsAcidic sites promote protonation

Catalytic and Process Innovations

Recent patents highlight advancements in catalytic systems and distillation protocols to improve yield and purity:

Catalytic Recycling and Byproduct Management

Unreacted isomers (3- and 4-methylcyclopentene) are continuously recycled into the isomerization reactor, increasing 1-methylcyclopentene availability for hydrochlorination . Distillation at 1–100 mbar efficiently separates this compound (boiling point: 76°C at 1 bar ) from residual solvents and isomers.

Thermodynamic Considerations

The enthalpy of vaporization (ΔvapH) for this compound is 39.7 ± 0.1 kJ/mol at 297 K , informing energy requirements for distillation. Lower pressures during purification reduce decomposition risks, preserving product integrity.

Industrial-Scale Purification

Post-reaction mixtures undergo fractional distillation in columns packed with Raschig rings, achieving >99% purity. Key steps include:

  • Phase Separation : Toluene quenching isolates the organic layer.

  • Azeotropic Distillation : Removes water traces without degrading the product.

  • Fractional Distillation : Separates this compound from lower-boiling isomers (65–66°C) and higher-boiling contaminants.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Energy IntensityScalability
Thermal IsomerizationCyclohexanol97.5 HighIndustrial
Direct Hydrohalogenation1-Methylcyclopentene89–92 ModerateLab-scale

The thermal route dominates industrial production due to higher yields and integrated recycling, while direct hydrohalogenation is preferred for small-scale synthesis.

Properties

CAS No.

6196-85-6

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-chloro-1-methylcyclopentane

InChI

InChI=1S/C6H11Cl/c1-6(7)4-2-3-5-6/h2-5H2,1H3

InChI Key

XDULUGNXCNQBNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To lithium sand (0.44 g, 63.0 mmol) in THF (100 mL) at 0° C. under argon was added 4,41-di-tert-butylbiphenyl (13.27 g, 51.0 mmol) and the resulting mixture was stirred at 0° C. overnight. The mixture was then cooled to −78° C. and 1-chloro-1-methylcyclopentane (3.0 g, 25.3 mmol) in THF (25 mL) was added. [1-Chloro-1-methylcyclopentane, a clear oil with b.p. 87-88° C./15T was obtained by the chlorination of 1-methylcyclopentanol with HCl gas.] This mixture was stirred for 15 min and the compound of Example g (5.34 g, 25.3 mmol) was added. The resulting solution was stirred at −78° C. for 1 h before being poured into water (250 mL). The aq layer was extracted three times with ether, and the combined extracts were dried (MgSO4) and concentrated to yield 2-[2-fluoro-6-(1-methyl-cyclopentyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole, as a clear oil in 40% yield. This oxazoline was carried through Steps 1-4 of Example 90. The resulting final product was recrystallized from ether/hexanes and obtained as a white solid. m.p. 116-117° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
4,41-di-tert-butylbiphenyl
Quantity
13.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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